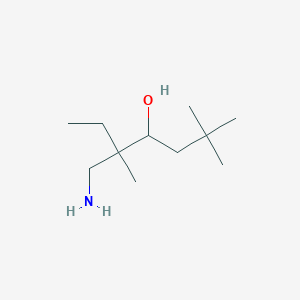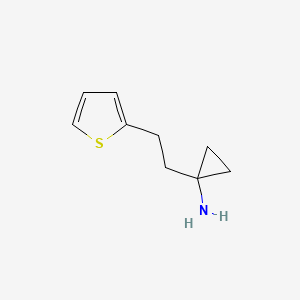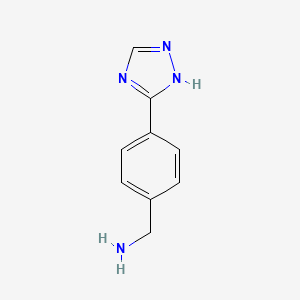
3,3-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a fluorinated organic compound known for its unique structural features and potential applications in various fields of science and industry. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical properties, making it a subject of interest in research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a difluorocyclobutane derivative is formed through the reaction of a suitable diene with a difluorocarbene source. The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted aryl halide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .
化学反応の分析
Types of Reactions
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
科学的研究の応用
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(trifluoromethoxy)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical properties.
特性
分子式 |
C12H9F5O3 |
|---|---|
分子量 |
296.19 g/mol |
IUPAC名 |
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H9F5O3/c13-11(14)5-10(6-11,9(18)19)7-1-3-8(4-2-7)20-12(15,16)17/h1-4H,5-6H2,(H,18,19) |
InChIキー |
DECPCBXOJYGZSI-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)

![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)




![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)

